1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone
Overview
Description
1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.64 g/mol . It is characterized by the presence of an amino group, a chloro substituent, and a methoxy group attached to a phenyl ring, along with an ethanone moiety. This compound is typically found as a light brown to brown powder or crystals .
Preparation Methods
The synthesis of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-3-chloro-4-methoxybenzaldehyde with an appropriate reagent to introduce the ethanone group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.
Condensation: The amino group can participate in condensation reactions to form imines or other nitrogen-containing compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloro and methoxy groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone can be compared with other similar compounds, such as:
4-Methoxy-2-chloroacetophenone: This compound has a similar structure but lacks the amino group, which can significantly alter its reactivity and biological activity.
2-Methoxyphenyl isocyanate: This compound contains a methoxy group and an isocyanate group, making it useful for different types of chemical reactions and applications.
The presence of the amino group in this compound makes it unique and versatile for various chemical and biological applications.
Biological Activity
1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone, also known as a substituted phenyl ethanone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound's potential therapeutic applications include antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula for this compound is C9H10ClN O2, with a molecular weight of approximately 199.63 g/mol. The presence of the amino group and methoxy substituent on the aromatic ring contributes to its biological activity.
Antimicrobial Activity
Research has demonstrated that various derivatives of phenyl ethanones exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study evaluated the antimicrobial efficacy of related compounds against Pseudomonas aeruginosa and Staphylococcus aureus, revealing that certain derivatives showed inhibition zones ranging from 11 to 14 mm, indicating promising antibacterial activity .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Inhibition Zone (mm) | Target Bacteria |
---|---|---|
This compound | 12 | Staphylococcus aureus |
3-Benzylquinazolin-4(3H)-one | 14 | Pseudomonas aeruginosa |
4-Chlorophenyl derivative | 13 | Escherichia coli |
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. A study focusing on T-lymphoblastic cell lines found that compounds with similar structures exhibited low nanomolar cytotoxicity, with selectivity towards cancerous cells over normal cells .
Case Study: Cytotoxicity Evaluation
In a recent evaluation, derivatives were tested on several cancer cell lines:
- Cell Lines Tested : CCRF-CEM, MOLT-4, Jurkat
- IC50 Values : Ranged from 9 nM to 25 nM for selected compounds.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been explored. In experimental models using carrageenan-induced paw edema in rats, certain derivatives showed significant inhibition compared to standard anti-inflammatory drugs such as indomethacin .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : It can modulate receptor functions related to inflammation and immune responses.
Properties
IUPAC Name |
1-(2-amino-3-chloro-4-methoxyphenyl)ethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-5(12)6-3-4-7(13-2)8(10)9(6)11/h3-4H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFUMUMEMBVBLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)OC)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652103 | |
Record name | 1-(2-Amino-3-chloro-4-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923289-36-5 | |
Record name | 1-(2-Amino-3-chloro-4-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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